![molecular formula C8H15NO B2477439 [(1S,5S)-6-Amino-3-bicyclo[3.2.0]heptanyl]methanol CAS No. 2137440-44-7](/img/structure/B2477439.png)
[(1S,5S)-6-Amino-3-bicyclo[3.2.0]heptanyl]methanol
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Description
[(1S,5S)-6-Amino-3-bicyclo[3.2.0]heptanyl]methanol, also known as (1S,5S)-(+)-cis-2-Azetidinone, is a chiral building block widely used in the synthesis of various pharmaceutical compounds. This compound has a unique bicyclic structure, which makes it an essential component in the development of biologically active molecules.
Scientific Research Applications
Synthesis of Zn Nanoparticles Using Bicyclic Compounds
The compound 5-(hydroxymethyl)-1,2-diphenyl-3,7-dioxa-8-aza-bicyclo[3.2.octan-2-ol, a hetero bicyclic compound, was synthesized and utilized as a reducing and stabilizing agent for zinc nanoparticles. The structure of this compound was analyzed, revealing a hetero bicyclic ring system consisting of six-membered morpholine and five-membered oxazolidine rings with free hydroxyl groups. This application highlights the potential of bicyclic compounds in nanomaterial synthesis (Pushpanathan & Kumar, 2014).
Bicyclic Compounds as Intermediates in Natural Compound Synthesis
Bicyclic compounds like bicyclo[3.1.0]hexane and its heteroanalogues have been recognized for their biological activities and used as intermediates in natural compound synthesis, or as constituents of bioactive compounds, novel materials, and catalysts. The diversity in the applications of these compounds is evident from their use in a wide range of domains, from medicinal chemistry to materials science (Jimeno et al., 2011).
Synthesis of Enantiomerically Pure Nucleoside Derivatives
A method for preparing enantiomerically pure methanocarba ribonucleosides was developed, based on several functional group transformations on a sensitive bicyclo[3.1.0]hexane system. This highlights the potential of bicyclic compounds in the synthesis of medically relevant molecules, such as antiviral agents and receptor ligands (Melman et al., 2008).
properties
IUPAC Name |
[(1S,5S)-6-amino-3-bicyclo[3.2.0]heptanyl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c9-8-3-6-1-5(4-10)2-7(6)8/h5-8,10H,1-4,9H2/t5?,6-,7-,8?/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZTPNMLFIXIZPZ-BWWPFHEWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC2C1CC2N)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2CC([C@H]2CC1CO)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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